![molecular formula C10H14N2O3 B13070550 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a nitrophenyl group attached to an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Chromium trioxide, sulfuric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 3-{[(4-Aminophenyl)methyl]amino}propan-1-ol.
Oxidation: 3-{[(4-Nitrophenyl)methyl]amino}propan-1-one.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Numerous studies have indicated that 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown the ability to inhibit renal cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle disruption .
- Case Study: Research published in the Journal of Medicinal Chemistry demonstrated that this compound reduced cell viability in human renal carcinoma cells in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development.
-
Neuroprotective Effects
- The compound has been evaluated for its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that it can mitigate oxidative stress-induced neuronal cell death.
Biological Research
- Enzyme Inhibition
- Antimicrobial Properties
Chemical Synthesis Applications
- Building Block for Organic Synthesis
- Pharmaceutical Development
Mechanism of Action
The mechanism of action of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino-propanol backbone can form hydrogen bonds with target molecules, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
- 3-{[(4-Methylphenyl)methyl]amino}propan-1-ol
- 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol
Uniqueness
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with electron-rich targets.
Biological Activity
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol, also referred to as 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O3, with a molecular weight of approximately 210.23 g/mol. The compound features a propanol backbone with a nitrophenylmethyl amino group, which contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can undergo electron transfer reactions, while the amino and hydroxyl groups facilitate hydrogen bonding with target molecules. This interaction can influence enzyme kinetics and receptor activity, potentially leading to therapeutic effects in various biological contexts.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. In vitro studies demonstrate its effectiveness against several bacterial strains. For instance, compounds structurally related to it have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations around 1 mM .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 44 nM |
Escherichia coli | 180 nM |
Proteus mirabilis | Active at 1 mM |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example, it exhibits competitive inhibition against prostatic acid phosphatase (PAP), which plays a crucial role in prostate cancer progression. Kinetic studies indicate that derivatives of this compound can significantly inhibit PAP activity, suggesting a potential therapeutic application in cancer treatment .
Case Studies and Research Findings
- Kinetic Studies : A study examining the inhibition of PAP by aminoalkanol derivatives found that the presence of the nitrophenyl group enhances enzyme interaction, leading to stronger inhibitory effects compared to similar compounds lacking this moiety .
- Antibacterial Efficacy : Another investigation into the antibacterial properties revealed that compounds with the nitrophenyl structure demonstrated higher potency against resistant strains of bacteria compared to traditional antibiotics, indicating their potential role in overcoming antibiotic resistance .
- Mechanistic Insights : Detailed mechanistic studies have shown that the nitro group can be reduced to an amino group within biological systems, creating reactive intermediates that may contribute to cytotoxic effects in pathogenic organisms.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H14N2O3/c13-7-1-6-11-8-9-2-4-10(5-3-9)12(14)15/h2-5,11,13H,1,6-8H2 |
InChI Key |
PCTSLTAYHXDRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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